

Independent Verification of PPTN Mesylate: Selectivity & Performance Profile

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Compound of Interest

Compound Name: PPTN Mesylate
CAS No.: 1160271-31-7
Cat. No.: B610177

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Executive Summary

PPTN Mesylate is the salt form of 4,7-disubstituted 2-naphthoic acid, widely recognized as the "gold standard" chemical probe for the P2Y₁₄ receptor. Unlike earlier purinergic ligands that suffered from cross-reactivity with P2Y₁₂ or P2Y₆, **PPTN Mesylate** exhibits a highly distinct profile:

- High Affinity:
of 434 pM (0.434 nM).[1]
- Extreme Selectivity:>10,000-fold selectivity over all other P2Y subtypes (P2Y₁, 2, 4, 6, 11, 12, 13).
- Mechanism: Competitive antagonism of the UDP-glucose binding site.

This guide provides an objective technical comparison of **PPTN Mesylate** against endogenous agonists and alternative antagonists, supported by validated experimental protocols for independent verification.

Compound Profile & Mechanism

Chemical Identity:

- Active Moiety: PPTN (4-[4-(piperidin-4-yl)phenyl]-7-[4-(trifluoromethyl)phenyl]-2-naphthoic acid).[2]
- Salt Form: Mesylate (Methanesulfonate).[3] Note: The hydrochloride (HCl) salt is also common; biological activity is identical for the active moiety.
- Target: P2Y14 Receptor (G-coupled GPCR).

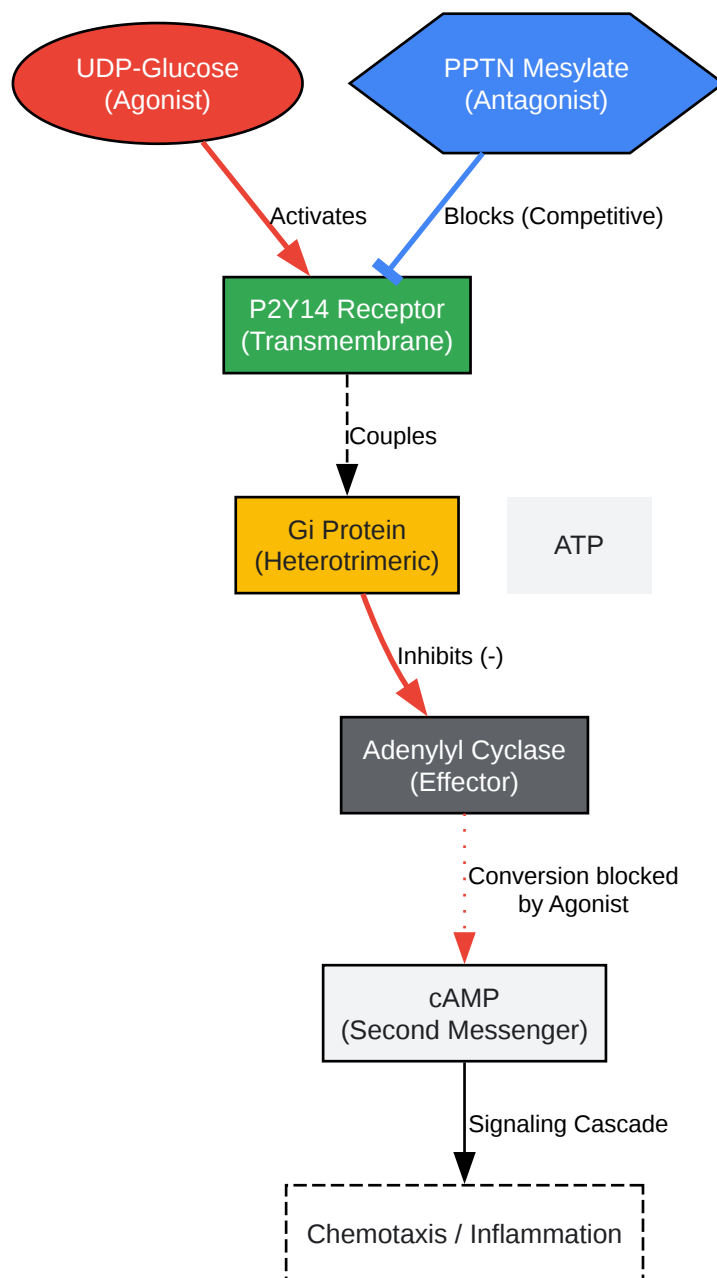
Mechanism of Action: P2Y14 is canonically coupled to G

proteins. Activation by UDP-glucose inhibits adenylyl cyclase, reducing intracellular cAMP.

PPTN Mesylate functions as a competitive antagonist, occupying the orthosteric pocket and preventing UDP-sugar binding, thereby restoring cAMP levels in the presence of agonists.

Diagram 1: P2Y14 Signaling & PPTN Blockade

(Visualizing the G-protein coupling and the specific point of intervention)



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Caption: **PPTN Mesylate** competitively blocks UDP-glucose binding, preventing G

-mediated inhibition of Adenylyl Cyclase.

Comparative Selectivity Matrix

To verify the performance of **PPTN Mesylate**, it must be benchmarked against the endogenous agonist (to prove potency) and alternative ligands (to prove superiority).

Table 1: Performance vs. Alternatives

Compound	Role	Affinity (/)	Functional Potency (/)	Selectivity Note
PPTN Mesylate	Antagonist	0.43 nM	~1 - 2 nM	>10,000x vs other P2Ys
UDP-Glucose	Endogenous Agonist	~200 nM ()	~300 nM	Activates P2Y14; no antagonist activity.
ML347	Alternative Antagonist	~2 - 5 nM	~15 nM	Selective, but lower affinity than PPTN.
MRS 2578	P2Y6 Antagonist	>10,000 nM	N/A	Used as neg. control; PPTN has no effect here.

Table 2: The "Clean" Profile (Off-Target Screen)

Data derived from Schild analysis and broad panel screening.

Receptor Subtype	PPTN Activity at 1 μM	PPTN Activity at 10 μM	Interpretation
P2Y14	Full Blockade	Full Blockade	Primary Target
P2Y1 (ADP)	None	Negligible (<5%)	No cross-reactivity
P2Y12 (ADP)	None	Negligible (<5%)	Critical differentiation (platelet safe)
P2Y2 / P2Y4 (UTP)	None	Negligible (<5%)	No effect on Gq-coupled receptors
P2Y6 (UDP)	None	Negligible (<5%)	Distinct from MRS2578 targets

Experimental Verification Protocols

To independently verify these claims, we recommend the cAMP Inhibition Reversal Assay. While Calcium Flux (FLIPR) is common, P2Y14 is G

-coupled, making cAMP the most physiologically relevant readout.

Protocol A: cAMP Inhibition Reversal (G

Pathway)

Objective: Demonstrate **PPTN Mesylate**'s ability to reverse the decrease in cAMP caused by UDP-glucose.

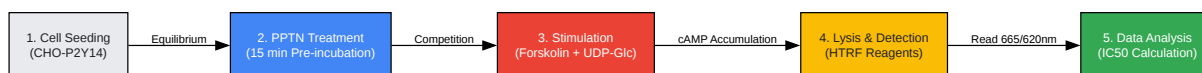
Reagents:

- Cells: CHO or HEK293 stably expressing human P2Y14.[\[4\]](#)
- Agonist: UDP-glucose (100 μM stock).
- Stimulant: Forskolin (activates Adenylyl Cyclase to raise baseline cAMP).
- Detection: HTRF cAMP kit or equivalent competitive immunoassay.

Step-by-Step Workflow:

- Cell Seeding: Plate 2,000–5,000 cells/well in a 384-well low-volume plate.
- Pre-Incubation (Antagonist):
 - Add **PPTN Mesylate** (serial dilution: 0.1 nM to 1 μ M).
 - Incubate for 15–30 minutes at room temperature. Why: Ensures equilibrium binding to the receptor before agonist competition.
- Stimulation (Agonist + Forskolin):
 - Add a mixture of Forskolin (10 μ M) and UDP-glucose (EC concentration, typically \sim 1 μ M).
 - Control Wells: Forskolin only (Max Signal), Forskolin + UDP-glucose (Min Signal).
- Reaction: Incubate for 30 minutes at 37°C.
- Lysis & Detection: Add HTRF detection reagents (cAMP-d2 and Anti-cAMP-Cryptate). Incubate 1 hour.
- Analysis: Measure FRET signal (665/620 nm ratio).
 - Result: PPTN should restore the FRET signal (cAMP levels) to the "Forskolin only" baseline in a dose-dependent manner.

Diagram 2: Experimental Workflow (cAMP Assay)



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Caption: Step-by-step workflow for verifying PPTN antagonism via cAMP recovery.

Data Analysis & Interpretation

To validate the

(affinity constant) from your experimental

, use the Cheng-Prusoff equation adapted for antagonists:

- : Derived from your PPTN dose-response curve.
- : Concentration of UDP-glucose used (e.g., 1 μ M).
- : Potency of UDP-glucose determined in a separate run (typically ~200-300 nM).

Success Criteria:

- Your calculated
should fall within 0.2 – 0.8 nM.
- Schild Plot slope should be close to 1.0, indicating competitive antagonism.

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